Lamiide
Overview
Description
Supramolecular Synthesis and Guest Molecule Interaction
The study of supramolecular laminate structures formed from trimesic acid or trimellitic acid with N,N-dibenzylamine has revealed their ability to incorporate a variety of aromatic guest molecules. These guest molecules, which include nitrobenzene, anisole, and others, interact with the laminates through aromatic edge-to-face and face-to-face interactions. The structures form 2D hydrogen-bonded layers with benzyl groups that can interdigitate in the absence of guest molecules. This research highlights the versatility of these supramolecular structures in hosting different aromatic compounds .
Novel Quaternary Metal Hydride
LaMg2Ni has been identified as a new ternary compound with interesting hydrogenation properties. It crystallizes in an orthorhombic structure and can absorb hydrogen near ambient conditions to form LaMg2NiH7. The compound features tetrahedral [NiH4]4− complexes and hydride anions, representing a link between metallic 'interstitial' hydrides and non-metallic 'complex' metal hydrides. This research provides insights into the structure and potential applications of new metal hydrides .
Lipoid Adsorption Material for Nitrobenzene Removal
A novel adsorbent, lipoid adsorption material (LAM), has been synthesized for the removal of nitrobenzene from aqueous solutions. LAM's hydrophobic nucleolus and hydrophilic membrane structure enable it to adsorb nitrobenzene effectively, with a removal efficiency of 94.3%. The study provides a comparison with granular activated carbon and explores the adsorption kinetics and thermodynamics, suggesting that LAM's adsorption is spontaneous and exothermic .
Dehydriding Behavior of LaMg12
The intermetallic compound LaMg12 has been synthesized and characterized, with a focus on its dehydriding behavior. The material exhibits a faster release rate of hydrogen compared to magnesium and has a maximum hydrogen storage capacity of 3.7 wt% at 400 °C. This research contributes to the understanding of hydrogen storage materials and their potential applications .
Photocatalytic Activity of LaMnO3 Nanoparticles
LaMnO3 nanoparticles have been synthesized via a sol–gel process and demonstrated excellent visible-light photocatalytic ability for the degradation of methyl orange. Characterization techniques such as XRD, SEM, and TEM were used to analyze the nanoparticles, which could decolorize methyl orange solution up to 98% in 90 minutes. This study suggests potential environmental applications for LaMnO3 nanoparticles .
Optimization of LaMO3 Synthesis
LaMO3 powders (M: Mn, Co, Fe) have been synthesized through a Pechini-type polymerizable complex route. The study investigates the optimal molar ratios of reactants and the gelation process, providing a successful method for preparing LaMO3 with a short calcination time. This research could aid in the development of materials with various applications .
Synthesis of LaMO3 Using Molten Salts
Perovskite compound LaMO3 (M = Fe, Co, Ni) nanocrystals have been synthesized in molten nitrates or nitrites. The study systematically explores the effect of process parameters on the properties of the synthesized nanocrystals. The addition of Na2O2 is shown to facilitate the reaction at lower temperatures, indicating a method for efficient synthesis of LaMO3 .
Microgels and Nanogels of Laminarin
Laminarin-based microgels and nanogels have been synthesized using a reverse micelle microemulsion system. The particles, which range in size from 0.3-10 µm, demonstrate potential for biomedical applications due to their blood compatibility and chemical modifiability. This research opens up new possibilities for natural biomaterials in drug delivery and other medical uses .
Structural Analysis of L-Alaninium Maleate
L-Alaninium Maleate (LAM), an organic nonlinear optical material, has been synthesized and its crystal structure determined. The material crystallizes in an orthorhombic system with non-centrosymmetry, which is important for its nonlinear optical properties. Density functional theory computations support the experimental data, providing a deeper understanding of the material's properties .
Chan-Lam Amination Mechanism
The Chan-Lam amination reaction has been investigated, revealing key intermediates and mechanistic details. The study identifies issues with amine and organoboron reactivity and presents a solution by manipulating Cu(I) to Cu(II) oxidation and using boric acid. This advancement overcomes limitations in the Chan-Lam amination, enhancing its applicability in organic synthesis .
Scientific Research Applications
1. Plant Biology and Gene Expression:
Laser-assisted microdissection (LAM) is a revolutionary technique that has found significant application in plant biology. It allows for the isolation of specific tissues or cell types from a heterogeneous population, facilitating tissue or cell-specific expression profiling of genes and proteins. This precision has enabled LAM to be extensively used in plant-pathogen interaction studies, proteomics, and metabolomics. With the integration of next-generation sequencing and proteomics analysis, LAM has opened new horizons for large-scale functional studies in plants, offering a deeper understanding of transcriptome analysis, particularly in reproductive parts, meristems, lateral organs, and roots of plants (Gautam & Sarkar, 2015).
2. Software Citation and Metadata in Research:
Software plays a pivotal role in scientific research, acting as crucial as the raw data itself. However, the management of this genre of research data, particularly in terms of reuse, citation, and metadata standards, is often overlooked. An exploratory study focusing on LAMMPS, a popular simulation software in material science, revealed that the descriptive metadata elements and types of reuse about LAMMPS are presented inconsistently and incompletely. This inconsistency hampers the recognition of the value of scientific software as a research data type, underlining the need for more robust metadata standards to facilitate the identification of information related to scientific software reuse (Li, Lin, & Greenberg, 2016).
3. Climate Simulation and Atmospheric Studies:
Limited Area Models (LAMs) are nested in General Circulation Models (GCMs) to simulate regional climates, such as the January climate over the western United States. In this approach, the GCM simulates large-scale atmospheric behavior, while the LAM describes the effect of local, sub-GCM grid scale forcings, like complex topography, on regional climatic variables. This technique provides valuable insights into the climatic patterns of specific regions, contributing significantly to our understanding of climate dynamics (Giorgi, 1990).
4. Astrophysics and Spectroscopic Surveys:
LAMOST (Large sky Area Multi-Object fiber Spectroscopic Telescope) is a notable project in the field of astrophysics. It aims to conduct a spectral survey of millions of objects in the northern sky, allowing research on a variety of cutting-edge topics like the discovery of the first-generation stars in the Galaxy, the formation and evolution history of galaxies, and the distribution of dark matter in the Milky Way halo. LAMOST exemplifies the significant applications of LAM in understanding the universe (Zhao et al., 2012).
5. Anti-inflammatory Studies and Pharmacology:
Lamiide, as a chemical compound, has shown notable anti-inflammatory activities. For instance, leaf extracts of Ocimum lamiifolium, containing lamiide, demonstrated significant anti-inflammatory effects in mice models, highlighting the potential medicinal applications of lamiide in treating various inflammatory disorders (Mequanint, Makonnen, & Urga, 2011). Additionally, lamiide isolated from Bouchea fluminensis showed not only anti-inflammatory activity but also inhibition of lipid peroxidation, indicating its therapeutic potential in various medical applications (Delaporte et al., 2002).
Safety And Hazards
properties
IUPAC Name |
methyl (1S,4aR,6S,7R,7aS)-4a,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O12/c1-16(24)8(19)3-17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8+,9-,10+,11-,12-,14+,15+,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYACENSDOLJGQ-SNONCDODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lamiide | |
CAS RN |
27856-54-8 | |
Record name | Lamiide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.